molecular formula C12H11N3O2 B1465934 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1360429-19-1

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1465934
CAS No.: 1360429-19-1
M. Wt: 229.23 g/mol
InChI Key: UMYKGAZERGCEME-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds . .

    Mode of Action

    The mode of action of 1,2,3-triazoles generally involves interactions with biological targets, but the specifics depend on the exact structure of the compound and the target itself

    Biochemical Pathways

    1,2,3-triazoles can be involved in a variety of biochemical pathways, depending on their specific targets

    Pharmacokinetics

    The pharmacokinetic properties of 1,2,3-triazoles can vary widely depending on their specific structures

    Result of Action

    The results of the action of 1,2,3-triazoles can range from therapeutic effects in the case of drugs to various biological effects in the case of experimental compounds

    Action Environment

    The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to altered metabolic pathways and drug interactions . Additionally, this compound may bind to other biomolecules, such as nucleic acids, affecting their stability and function.

Cellular Effects

This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to modulate the activity of kinases, which are key regulators of cell signaling pathways . By affecting these pathways, this compound can alter cell proliferation, differentiation, and apoptosis. Furthermore, this compound may influence the expression of specific genes, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, this compound can interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to this compound may result in cumulative effects on cellular function, such as altered gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it may cause toxic or adverse effects, such as liver toxicity and altered metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and changes in metabolite levels . Additionally, this compound may affect other metabolic pathways, such as those involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, triazole derivatives have been reported to bind to plasma proteins, affecting their distribution and bioavailability. Additionally, the transport of this compound across cell membranes can be mediated by specific transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize to the nucleus, where they can interact with nucleic acids and influence gene expression. Additionally, this compound may localize to other organelles, such as mitochondria, affecting their function and metabolic activity.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYKGAZERGCEME-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.